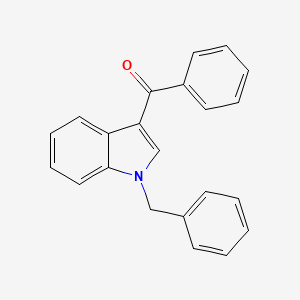

(1-benzyl-1H-indol-3-yl)(phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylindol-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c24-22(18-11-5-2-6-12-18)20-16-23(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREMXVNQGLFPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244245 | |

| Record name | Phenyl[1-(phenylmethyl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261637-73-4 | |

| Record name | Phenyl[1-(phenylmethyl)-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261637-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl[1-(phenylmethyl)-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1h Indol 3 Yl Phenyl Methanone

Exploration of Direct Carbon-Carbon Bond Forming Reactions at Indole (B1671886) C3

The introduction of a benzoyl group at the C3 position of the indole nucleus is a pivotal step in the synthesis of the target molecule. The high electron density at this position makes it susceptible to electrophilic attack and a prime site for various C-C bond-forming reactions. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions for Ketone Introduction

Transition metal catalysis offers a powerful and versatile toolkit for the functionalization of indoles. While direct C3-acylation of indoles using transition metals is an area of ongoing research, related C3-benzylation reactions provide significant insights into the potential of these methods.

Palladium-catalyzed reactions, in particular, have been developed for the regioselective C3-benzylation of indoles. nih.govnih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a benzylating agent. For instance, a general method for the C3-benzylation of 3-substituted indoles utilizes benzyl (B1604629) methyl carbonates in the presence of a palladium catalyst. nih.govnih.govacs.org This approach is highly regioselective for the C3 position, avoiding N-benzylation. acs.org The choice of ligand is crucial, with those bearing large bite angles, such as DPEphos, proving to be particularly effective. acs.org

Rhodium catalysis has also been explored for the C-H acylation of indolines, the reduced form of indoles. nih.govacs.org These methods often utilize a directing group to achieve high regioselectivity. While not a direct synthesis of the target molecule from indole itself, these studies on related systems highlight the potential for developing rhodium-catalyzed C3-acylation methods for indoles.

A summary of representative conditions for palladium-catalyzed C3-benzylation of indoles is presented in the table below.

| Catalyst | Ligand | Benzylating Agent | Base/Additive | Solvent | Temp (°C) | Yield (%) |

| [Pd(allyl)(cod)]BF4 | DPEphos | Benzyl methyl carbonate | BSA, BEt3 | - | 50 | High |

| Pd(OAc)2 | - | Benzyltributylammonium chloride | - | - | - | 40 (conversion) |

| (NH4)2PdCl6 | - | Benzyltributylammonium chloride | - | - | - | 82 (conversion) |

Electrophilic Acylation Routes and Their Mechanistic Scope

The Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic ring. byjus.com Given the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution, predominantly at the C3 position. wikipedia.orgbhu.ac.in The reaction involves the treatment of the indole substrate with an acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst. byjus.comresearchgate.net

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl halide (e.g., benzoyl chloride) to form a highly electrophilic acylium ion (RCO⁺). byjus.com

Electrophilic Attack: The acylium ion then attacks the electron-rich indole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. byjus.com

Deprotonation: A base, typically the complex formed between the Lewis acid and the halide, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the indole ring and yielding the final acylated product. byjus.com

The reactivity of the indole nucleus in Friedel-Crafts acylation is significantly higher than that of benzene (B151609), often allowing for milder reaction conditions. However, the choice of Lewis acid and reaction conditions is crucial to avoid potential side reactions, such as polysubstitution or polymerization, which can be promoted by the strong acidity of the reaction medium.

Multi-Component Reaction Strategies for Indole-3-ketone Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net While a specific MCR for the direct synthesis of (1-benzyl-1H-indol-3-yl)(phenyl)methanone is not prominently reported, the principles of MCRs can be applied to construct the core indole-3-ketone structure.

For instance, one-pot methodologies have been developed for the synthesis of various functionalized indoles. researchgate.netnih.gov These reactions often involve the condensation of an indole, an aldehyde or ketone, and a third component. A plausible, though not explicitly documented, MCR approach to the target molecule could involve the reaction of 1-benzyl-1H-indole, a benzaldehyde (B42025) derivative, and an oxidizing agent, or a related three-component coupling strategy. The development of such a direct MCR remains an area of interest for synthetic chemists.

Optimization of N-Benzylation Strategies on Indole Scaffolds

The introduction of the benzyl group at the nitrogen atom of the indole ring is the second key transformation in the synthesis of the target molecule. This can be achieved either by benzylating an existing (1H-indol-3-yl)(phenyl)methanone or by starting with N-benzylindole and then performing the C3-acylation.

Base-Mediated N-Alkylation Techniques and Their Selectivity

The N-H proton of indole is acidic enough to be removed by a moderately strong base, forming the indolide anion. wikipedia.org This anion is a potent nucleophile and readily reacts with alkyl halides, such as benzyl bromide, in an Sₙ2 reaction to afford the N-alkylated product. orgsyn.org

A variety of bases and solvent systems can be employed for this transformation. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). orgsyn.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being particularly effective as they can solvate the cation of the base, thereby increasing the nucleophilicity of the indolide anion. orgsyn.org

The selectivity of N-alkylation over C-alkylation is generally high when using ionic salts of the indolide anion in polar solvents. wikipedia.org However, under certain conditions, particularly with less ionic organometallic indole derivatives, C3-alkylation can become a competing pathway. wikipedia.org

A representative procedure for the N-benzylation of indole is provided in the table below. orgsyn.org

| Reagents | Base | Solvent | Reaction Time | Yield (%) |

| Indole, Benzyl bromide | KOH | DMSO | 45 min (after addition) | 85-89 |

Phase-transfer catalysis offers an alternative and often milder method for N-alkylation. d-nb.inforesearchgate.net In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the indolide anion from an aqueous or solid phase to an organic phase where it can react with the alkyl halide. This method can often be performed under less stringent conditions and with weaker bases.

Alternative N-Functionalization Methods Utilizing Pre-functionalized Indoles

Instead of performing the N-benzylation on the final ketone, an alternative strategy is to start with a pre-functionalized indole that already contains the benzyl group at the nitrogen position. This approach can be advantageous as it avoids potential complications of N-H reactivity in subsequent C3-functionalization steps.

The synthesis of 1-benzyl-1H-indole is a well-established procedure. orgsyn.org This pre-functionalized intermediate can then be subjected to various C3-acylation methods as described in section 1.1. For example, Friedel-Crafts acylation of 1-benzyl-1H-indole with benzoyl chloride would directly yield the target molecule.

Furthermore, methods for the N-benzylation of indole derivatives using dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed. google.com These reactions can be carried out under mild conditions and provide good to excellent yields of the N-benzylated products. google.com

Development of Stereoselective Synthetic Pathways Towards Chiral Analogues of this compound

The creation of chiral analogues of this compound, where the methanone (B1245722) carbon serves as a stereocenter, requires precise control over the spatial arrangement of the substituents. This is primarily achieved through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis offers an elegant approach to synthesizing enantiomerically enriched compounds, often with high efficiency and atom economy. nih.gov In the context of forming chiral indole derivatives, several catalytic systems have proven effective in related transformations, which could be adapted for the synthesis of chiral this compound analogues. The catalytic asymmetric Friedel-Crafts reaction is a particularly powerful method for creating carbon-carbon bonds at the C3 position of indoles. nih.gov

Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles. nih.govorganic-chemistry.org These catalysts can activate the electrophile through hydrogen bonding, while the chiral backbone directs the approach of the indole nucleophile, leading to high enantioselectivity. For instance, chiral phosphoric acids have been used to catalyze the reaction of indoles with β,γ-unsaturated α-ketoesters, yielding products with high enantiomeric excess. nih.gov A proposed transition state involves a dual activation mode, where the catalyst interacts with both the indole and the electrophile. nih.gov

Transition metal catalysis provides another powerful tool for stereoselective C-C bond formation. Chiral complexes of copper(I) have been shown to be effective in the enantioselective Friedel-Crafts alkylation of indoles with electrophiles like β,γ-unsaturated α-ketoesters and β-nitrostyrenes. mdpi.comnih.gov Preliminary computational studies suggest that π-π stacking interactions between the substrate and the catalyst may play a role in stabilizing the reaction intermediate and enhancing stereoselectivity. nih.gov Palladium catalysts have also been utilized in the asymmetric synthesis of chiral 3-indolyl methanamines under basic conditions, offering an alternative to traditional acid-catalyzed Friedel-Crafts reactions. nih.gov

Interactive Table 1: Examples of Asymmetric Catalysis in Friedel-Crafts Reactions of Indoles

| Catalyst Type | Electrophile | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | β,γ-Unsaturated α-Ketoester | Indolyl-substituted ketoester | High | nih.gov |

| Copper(I)-Chiral Ligand | β-Nitrostyrene | 2-(1H-indol-3-yl)-1-nitroethane | up to 85% | mdpi.com |

| Copper(I)-Chiral Ligand | β,γ-Unsaturated α-Ketoester | Indolyl-substituted ketoester | up to 99% | nih.gov |

| Palladium-Chiral Ligand | N-Boc Imine | 3-Indolyl methanamine | up to 98% | nih.gov |

The use of a chiral auxiliary is a robust and often predictable method for controlling stereochemistry. williams.edu This strategy involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction, leading to the formation of diastereomers. These diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically pure product. williams.eduacs.org

A widely used class of chiral auxiliaries are the oxazolidinones developed by Evans. williams.eduacs.org For instance, an N-acyl oxazolidinone can be deprotonated to form a rigid, chelated enolate. The chiral auxiliary then blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, resulting in high diastereoselectivity. acs.org While this approach is typically used for alkylation reactions, the principles could be extended to the synthesis of chiral ketones.

Another approach involves the use of chiral amines, such as α-methylbenzylamine, as auxiliaries. beilstein-journals.org These have been successfully employed in the diastereoselective synthesis of N-heterocycles through aza-Michael reactions. beilstein-journals.org The chiral auxiliary can be incorporated into one of the reactants, and its stereodirecting influence guides the formation of a specific diastereomer. In some cases, a "double stereo-induction" approach, combining a chiral auxiliary with a chiral catalyst, can be used to achieve even higher levels of stereocontrol. beilstein-journals.org

Interactive Table 2: Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 4-benzyl-2-oxazolidinone | N-propionyl oxazolidinone | Alkylation | 98:2 selectivity | acs.org |

| α-Methylbenzylamine | Michael acceptor | Intramolecular aza-Michael | Good | beilstein-journals.org |

Mechanistic Studies of Synthetic Reactions Leading to this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Both computational and experimental methods provide valuable insights into the reaction pathways.

Computational chemistry has become an indispensable tool for studying reaction mechanisms. nih.gov Methods such as density functional theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and provide a detailed picture of the reaction at a molecular level.

In the context of Friedel-Crafts acylation of indoles, computational studies can help to elucidate the role of the catalyst. For example, they can show how a Lewis acid catalyst interacts with the acylating agent, making it more electrophilic, and how this influences the regioselectivity of the attack by the indole. For asymmetric reactions, computational modeling can help to explain the origin of stereoselectivity by comparing the energies of the different diastereomeric transition states. youtube.com For instance, in the proline-catalyzed aldol (B89426) reaction, a related transformation, computational models have shown how the catalyst and substrates assemble into a well-defined transition state that favors the formation of one enantiomer. youtube.com Similar studies on the Friedel-Crafts acylation leading to this compound could provide valuable insights into the key interactions that control the reaction's outcome.

Furthermore, computational approaches have been used to guide the discovery of metabolic pathways for the synthesis of indole derivatives, demonstrating the power of integrating computational tools with experimental validation. nih.gov

Experimental studies, such as kinetic analysis and the measurement of kinetic isotope effects (KIEs), provide crucial data to support or refute proposed reaction mechanisms. Kinetic studies involve measuring the reaction rate as a function of reactant concentrations, which can help to determine the rate law and identify the species involved in the rate-determining step.

For the Friedel-Crafts acylation of indole, kinetic studies could reveal whether the formation of the acylium ion or the attack of the indole on the acylium ion is the rate-limiting step. Isotopic labeling studies, where an atom in a reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium), can also provide detailed information about the mechanism. For example, the absence of a primary kinetic isotope effect when the C3-H of indole is replaced with deuterium (B1214612) would suggest that the C-H bond is not broken in the rate-determining step of the reaction.

Mechanistic studies on related palladium-catalyzed reactions for the synthesis of bis(indolyl)methanes have indicated the formation of an (η³-benzyl)palladium(II) complex as a key intermediate. mdpi.comresearchgate.net This complex is formed via the oxidative addition of a benzyl alcohol to a Pd(0) species and is believed to activate the C-H bond at the C3-position of the indole. mdpi.comresearchgate.net Control experiments are also a powerful tool for mechanistic investigation. For instance, in the study of a chemoselective N-acylation of indoles, control experiments demonstrated the crucial role of the base in the reaction and ruled out the involvement of a carboxylic acid intermediate. beilstein-journals.org

Chemical Transformations and Reactivity Profiles of 1 Benzyl 1h Indol 3 Yl Phenyl Methanone

Reactivity Profiles of the Ketone Carbonyl Moiety

The diaryl ketone functionality is a central hub for various chemical transformations, including nucleophilic additions, condensations, and oxidative reactions.

Nucleophilic Addition and Subsequent Reduction Chemistry

The electrophilic carbon atom of the carbonyl group in (1-benzyl-1H-indol-3-yl)(phenyl)methanone is susceptible to attack by a wide array of nucleophiles. This reactivity is fundamental to constructing more complex molecular architectures.

Reduction to Alcohols: One of the most common transformations is the reduction of the ketone to a secondary alcohol, (1-benzyl-1H-indol-3-yl)(phenyl)methanol. This can be achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard reagent for this purpose, offering excellent chemoselectivity by reducing the ketone without affecting the indole (B1671886) ring. rsc.orgscielo.br The reaction is typically rapid and clean, yielding the corresponding diphenylmethanol (B121723) derivative. rsc.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. rsc.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) readily add to the carbonyl carbon, forming a new carbon-carbon bond and, after aqueous workup, a tertiary alcohol. uni-muenchen.denih.govresearchgate.net For instance, the reaction with methylmagnesium bromide would yield 1-((1-benzyl-1H-indol-3-yl)(phenyl)methyl)ethan-1-ol. These reactions significantly increase the molecular complexity and provide access to a diverse range of substituted alcohol derivatives.

| Reaction Type | Reagent | Solvent | Product Type | Ref. |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol | rsc.orgscielo.br |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | THF/Diethyl Ether | Tertiary Alcohol | uni-muenchen.denih.gov |

| Organolithium Addition | n-Butyllithium (n-BuLi) | THF/Diethyl Ether | Tertiary Alcohol | uwindsor.ca |

Condensation Reactions and Heterocycle Annulation at the Ketone Functionality

The ketone moiety serves as a valuable electrophilic partner in condensation reactions, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds, and enabling the construction of new heterocyclic rings fused to or substituted with the indole core.

A prominent example of heterocycle annulation is the Fischer indole synthesis . wikipedia.orgmdpi.com In a reversal of its typical application, the ketone of this compound can react with a substituted phenylhydrazine (B124118) under acidic conditions. wikipedia.orgorientjchem.orgresearchgate.net This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a uwindsor.cauwindsor.ca-sigmatropic rearrangement and cyclization to generate a new indole ring system, resulting in complex, polycyclic heteroaromatic structures. wikipedia.orgmdpi.comyoutube.com

Furthermore, derivatives of the ketone, such as the corresponding 1-benzyl-3-bromoacetyl indole, can be used as building blocks for a variety of heterocycles. For example, reaction with thiourea (B124793) or ureas can lead to the formation of thiazole (B1198619) or imidazole (B134444) rings, respectively. researchgate.net These condensation strategies highlight the ketone's role as a linchpin for creating diverse heterocyclic systems. researchgate.net

| Reaction Name | Reagents | Conditions | Product | Ref. |

| Fischer Indole Synthesis | Phenylhydrazine, Acid Catalyst (e.g., PPA, ZnCl₂) | Heat | New Indole Ring | wikipedia.orgorientjchem.org |

| Quinoxaline Synthesis | o-Phenylenediamine | Acetic Acid, Reflux | Quinoxaline Derivative | researchgate.net |

| Imidazolidine Synthesis | Urea, Thiourea | Acetic Anhydride | Imidazolidine-2,4-dione / 2-Thioxoimidazolidine | researchgate.net |

Oxidative Transformations Involving the Carbonyl Group

The carbonyl group itself can undergo oxidative reactions, most notably the Baeyer-Villiger oxidation . wikipedia.orgorganic-chemistry.org Treatment of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude in Baeyer-Villiger oxidations follows the general trend: tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the phenyl group is expected to migrate in preference to the indol-3-yl group, yielding phenyl 1-benzyl-1H-indole-3-carboxylate. This reaction provides a valuable route to ester derivatives from ketones.

Under more forcing oxidative conditions, such as treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), oxidative cleavage of the carbon-carbon bond between the carbonyl and the indole ring can occur. nih.govlibretexts.orgmasterorganicchemistry.com This type of reaction is less common and typically requires harsh conditions, leading to the decomposition of the indole ring itself. However, it represents a potential, albeit destructive, transformation pathway. researchgate.net

| Reaction Name | Reagent | Key Feature | Expected Product | Ref. |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Insertion of an oxygen atom | Phenyl 1-benzyl-1H-indole-3-carboxylate | wikipedia.orgorganic-chemistry.org |

| Oxidative Cleavage | Ozone (O₃), then workup | Cleavage of C-C bond adjacent to carbonyl | 1-Benzyl-1H-indole-3-carboxylic acid and benzoic acid derivatives | libretexts.orgmasterorganicchemistry.com |

Functionalization of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it a target for electrophilic substitution. The presence of substituents at the N1 and C3 positions modifies its reactivity and directs further functionalization to other positions on the ring.

Electrophilic and Nucleophilic Aromatic Substitution Studies at Indole Positions

The indole ring is highly activated towards electrophilic attack. While the C3 position is generally the most nucleophilic site in an unsubstituted indole, this position is blocked in this compound. orgsyn.org Electrophilic substitution is therefore directed to other positions. The C2 position is a likely site for attack, though reactions at the benzene (B151609) portion of the indole ring (C4-C7) are also possible. doi.org Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂ or NBS) would be expected to yield a mixture of isomers, with substitution potentially occurring at the C2, C5, or C7 positions, influenced by the electronic effects of the N-benzyl and C3-benzoyl groups.

Nucleophilic aromatic substitution on the indole ring is generally difficult unless an activating group (e.g., a nitro group) is present to withdraw electron density and a leaving group is at a suitable position. For the parent compound, such reactions are not typically observed.

| Reaction Type | Reagent | Expected Position of Substitution | Ref. |

| Nitration | HNO₃ / H₂SO₄ | C2, C5, C7 | orgsyn.org |

| Bromination | Br₂ or N-Bromosuccinimide (NBS) | C2, C5, C7 | orientjchem.org |

Directed C-H Activation and Functionalization Strategies on the Indole Core

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering highly regioselective routes to substituted indoles. Directed ortho-metalation (DoM) is a powerful strategy where a directing group chelates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org While the N-benzyl group itself is not a classical directing group, the carbonyl oxygen of the benzoyl moiety could potentially direct lithiation to the C2 position of the indole ring. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) could lead to a 2-lithiated intermediate, which can then be trapped with various electrophiles (e.g., silyl (B83357) halides, alkyl halides, CO₂). uwindsor.cawikipedia.org

Alternatively, transition-metal-catalyzed C-H activation provides a complementary approach. nih.govresearchgate.net Palladium catalysts, for instance, can activate the C2-H bond of N-substituted indoles. mdpi.com It is also conceivable that C-H activation could occur on the N-benzyl group itself, leading to functionalization of the benzylic position or the ortho-position of the benzyl (B1604629) ring, depending on the catalyst and directing group employed. researchgate.net These methods provide advanced strategies for late-stage functionalization, enabling the synthesis of derivatives that are inaccessible through classical electrophilic substitution. nih.gov

| Strategy | Reagents | Mechanism | Potential Site of Functionalization | Ref. |

| Directed ortho-Metalation (DoM) | n-BuLi or s-BuLi, then Electrophile (E⁺) | Chelation-assisted deprotonation | C2-position of indole | wikipedia.orgorganic-chemistry.org |

| Transition Metal Catalysis | Pd(OAc)₂, Ligand, Oxidant | C-H bond insertion by metal catalyst | C2-H of indole or C-H of N-benzyl group | nih.govmdpi.com |

Radical Reactions and Photochemical Transformations of the Indole Nucleus

The indole nucleus is susceptible to both radical and photochemical reactions, although the presence of the deactivating 3-benzoyl group modulates this reactivity. While specific radical reactions on this compound are not extensively documented, the general behavior of indole derivatives suggests potential pathways. The electron-rich nature of the indole ring makes it a target for electrophilic radicals. Reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) uchicago.edu. Such reactions could lead to substitution at various positions, though the C2 position is a likely site given that C3 is blocked.

Photochemical transformations offer a milder alternative for functionalization. Visible-light-induced photoredox catalysis has emerged as a powerful tool for the synthesis of 3-acylindoles from simple indoles and α-oxo acids at ambient temperatures rsc.org. This process, often utilizing a photosensitizer, proceeds through radical intermediates and demonstrates the amenability of the indole system to photochemical acylation, tolerating a wide array of functional groups rsc.org. While this is a synthetic route to the 3-acylindole core, it underscores the photochemical reactivity of the system. It is plausible that the this compound scaffold itself could participate in further photochemical reactions, such as [2+2] cycloadditions or rearrangements, depending on the reaction conditions and the presence of other reactants.

Modifications of the Pendant Benzyl and Phenyl Moieties

The benzyl and phenyl groups attached to the indole core are amenable to a variety of chemical modifications, providing a route to a wide range of derivatives with tailored properties.

The pendant benzyl and phenyl rings can undergo classical electrophilic aromatic substitution reactions. However, the high reactivity of the indole nucleus itself presents a challenge for selectivity. Standard electrophilic reagents for nitration (e.g., HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would likely react preferentially with the electron-rich indole ring unless its reactivity is tempered, for example, by protonation in strong acid.

A more controlled approach involves the synthesis of derivatives from already functionalized starting materials. For instance, derivatives of this compound featuring hydroxyl groups on the N-benzyl ring have been synthesized. These compounds were prepared by starting with the appropriately substituted benzyl bromide for the initial N-alkylation of the indole ring nih.govorgsyn.org. This strategy allows for the precise placement of functional groups on the pendant aromatic rings, which can then serve as handles for further derivatization.

Table 1: Examples of Aromatic Ring Functionalization

| Derivative Class | Synthetic Strategy | Potential Functional Groups |

|---|---|---|

| Hydroxylated Analogues | N-alkylation with substituted benzyl halides | -OH, -OCH₃ |

| Nitrated Analogues | Controlled nitration of the parent compound or synthesis from nitrated precursors | -NO₂ |

The benzoyl moiety offers a prime site for side-chain modifications. The carbonyl group can be readily reduced to a secondary alcohol, (1-benzyl-1H-indol-3-yl)(phenyl)methanol, using mild reducing agents like sodium borohydride. This alcohol can be further modified, for example, by oxidation back to the ketone using reagents such as manganese dioxide uni-goettingen.de.

More extensive modifications can create linkers for conjugation to other molecules. For example, the ketone can be reduced and the resulting alcohol converted into an amine, which can then be quaternized. This approach was used to synthesize a series of 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides. Another common transformation is the complete reduction of the carbonyl group to a methylene (B1212753) bridge (-CH₂-) using methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-benzyl-3-benzylindole.

Table 2: Representative Side-Chain Modifications of the Benzoyl Group

| Reagents | Transformation | Product Type |

|---|---|---|

| NaBH₄ | Ketone to secondary alcohol | Carbinol |

| MnO₂ | Secondary alcohol to ketone | Ketone (reverse reaction) |

| H₂NNH₂, KOH | Ketone to methylene | Alkane (Wolff-Kishner) |

Synthesis of Structural Analogues and Complex Derivatives from this compound

The this compound scaffold serves as a valuable starting point for the construction of more complex molecular architectures, including polycyclic systems and advanced, selectively functionalized analogues.

The reactivity of the indole ring and the benzoyl group can be harnessed to construct new fused ring systems through intramolecular cyclization reactions. For instance, a Friedel-Crafts-type reaction could be envisioned, where the benzoyl carbonyl group activates the phenyl ring toward electrophilic attack by the N-benzyl group, potentially leading to a fused polycyclic structure under acidic conditions.

Furthermore, derivatives of the core structure can be used as precursors for complex heterocycles. Research has shown that related structures, like benzoylindolyl-3-acetylene, can undergo one-pot, multi-component reactions to form novel polycyclic systems, such as 1,6-benzodiazocinones uchicago.edudoi.org. This demonstrates that the 3-acylindole motif is a versatile building block for creating diverse and complex heterocyclic frameworks ibmmpeptide.combeilstein-journals.orgnih.gov. Cyclization of a derivative like 3-(o-hydroxymethylbenzyl)indole can afford 1,4-dihydro-2,3-benzcarbazole, highlighting the potential for forming extended carbazole (B46965) systems doi.org.

Recent advances in synthetic organic chemistry, particularly in the field of C-H activation, open up new possibilities for the selective functionalization of this compound at positions that are not accessible through classical methods youtube.comyoutube.com. Remote C-H functionalization strategies allow for the modification of specific C-H bonds, often at the meta or para positions of an aromatic ring, by using a directing group uni-goettingen.denih.govnih.gov.

For the this compound scaffold, a directing group could be temporarily installed, for example, on the indole nitrogen. This group could then orchestrate a transition metal catalyst (e.g., palladium or ruthenium) to selectively activate and functionalize a C-H bond on the pendant N-benzyl or C3-benzoyl rings nih.govnih.gov. Such strategies could enable the introduction of a wide range of functional groups (e.g., acetoxy, olefin, iodo) at previously inaccessible positions, thereby generating advanced scaffolds with precisely controlled substitution patterns for further chemical exploration nih.gov.

Information regarding this compound is not publicly available.

Extensive research for primary source data on the advanced structural characterization and solid-state studies of the chemical compound this compound has yielded no specific results. Searches of chemical and crystallographic databases, as well as the broader scientific literature, did not locate any single-crystal X-ray diffraction analyses for this particular molecule.

Consequently, the detailed information required to construct an article focusing on precise bond lengths, bond angles, torsion angles, molecular conformation, supramolecular architecture, electron density distribution, and polymorphism—as outlined in the user's request—is not available in the public domain.

While data exists for structurally related compounds, such as (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone, this information is not applicable to the specified molecule due to the significant difference in the substituent at the N1 position of the indole ring (benzyl vs. phenylsulfonyl). The substitution of a benzyl group for a phenylsulfonyl group would lead to distinct electronic and steric effects, resulting in different bond parameters, molecular packing, and intermolecular interactions. Therefore, using data from the sulfonyl-containing analogue would be scientifically inaccurate.

Without access to the crystallographic information file (CIF) or published research detailing the solid-state properties of this compound, it is not possible to generate the requested scientific article.

Advanced Structural Characterization and Solid State Studies of 1 Benzyl 1h Indol 3 Yl Phenyl Methanone

Investigation of Conformational Dynamics in the Solid State

Temperature-Dependent Structural Changes

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed research specifically investigating the temperature-dependent structural changes of (1-benzyl-1H-indol-3-yl)(phenyl)methanone. Studies focusing on the systematic analysis of this compound's crystal structure at varying temperatures, which would typically involve techniques such as variable-temperature X-ray diffraction, have not been published.

Consequently, there are no available data to construct tables of temperature-dependent unit cell parameters, bond lengths, bond angles, or to discuss phenomena such as thermal expansion, phase transitions, or dynamic disorder of the molecular components as a function of temperature for this specific molecule. While crystallographic data exists for related indole (B1671886) derivatives at single, ambient temperatures, this information cannot be extrapolated to describe the thermal behavior of the title compound. Further experimental investigation is required to elucidate the solid-state structural dynamics of this compound upon heating or cooling.

Computational and Theoretical Chemistry of 1 Benzyl 1h Indol 3 Yl Phenyl Methanone

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity of (1-benzyl-1H-indol-3-yl)(phenyl)methanone. By modeling the molecule's electron distribution and orbital energies, we can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be primarily located on the electron-rich indole (B1671886) ring system. The nitrogen atom and the pyrrole (B145914) ring are major contributors to the HOMO, making this region the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the benzoyl group, particularly the carbonyl carbon and the associated phenyl ring. This distribution makes the carbonyl carbon the most likely site for nucleophilic attack.

The presence of the N-benzyl group is expected to have a modest electron-donating effect, slightly raising the HOMO energy level compared to an unsubstituted indole. The electron-withdrawing benzoyl group at the C3 position significantly lowers the LUMO energy. rsc.org This combination results in a moderate HOMO-LUMO gap, suggesting a molecule that is reactive yet stable enough to be isolated.

Interactive Data Table: Predicted Frontier Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -5.85 | Indole Ring (N, C2, C3) | Nucleophilic / Electron Donating |

| LUMO | -1.95 | Benzoyl Group (C=O) | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | 3.90 | --- | Kinetic Stability / Reactivity |

Note: These values are representative estimates based on DFT calculations of analogous 3-aroylindole and N-benzylindole systems. rsc.orgmdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atom of the benzoyl group, due to the high electronegativity of oxygen. This site is a primary hydrogen bond acceptor. The indole nitrogen, despite being part of an aromatic system, also contributes to a region of negative potential.

Conversely, the most positive potential (blue) is expected to be found around the carbonyl carbon, making it the primary electrophilic center of the molecule. The hydrogen atoms of the indole ring and the aromatic rings would also exhibit a slight positive potential. This detailed map of charge distribution is critical for understanding non-covalent interactions and the initial steps of a chemical reaction.

To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity descriptors derived from conceptual DFT are employed. researchgate.net

Global Descriptors:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Global Electrophilicity Index (ω): Introduced by Parr, this index quantifies the electrophilic power of a molecule.

For this compound, the presence of the electron-withdrawing benzoyl group would result in a relatively high electrophilicity index, classifying it as a moderate to strong electrophile.

Local Descriptors:

Fukui Function (f(r)): This is a key local reactivity descriptor that identifies the most reactive sites within a molecule. wikipedia.orghackernoon.com The function indicates the change in electron density at a specific point when an electron is added or removed.

f+(r): Predicts sites for nucleophilic attack. For this molecule, the largest value of f+(r) would be on the carbonyl carbon.

f-(r): Predicts sites for electrophilic attack. The largest values for f-(r) would be distributed across the C2 and C3 positions of the indole ring. researchgate.net

These descriptors provide a more nuanced and quantitative picture of reactivity than simple orbital visualizations. acs.org

Interactive Data Table: Predicted Reactivity Descriptors

| Descriptor | Definition | Predicted Value (Arbitrary Units) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.95 | Indicates moderate stability. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.58 | Strong electrophilic character. |

| Max f+(r) Site | Site most susceptible to nucleophilic attack | Carbonyl Carbon | Primary electrophilic center. |

| Max f-(r) Site | Site most susceptible to electrophilic attack | Indole C3/C2 | Primary nucleophilic center. |

Note: Values are representative and derived from analyses of similar heterocyclic ketones. researchgate.net

Conformational Analysis and Potential Energy Surfaces Mapping

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the benzyl (B1604629) and benzoyl groups to the indole core. Conformational analysis helps identify the most stable arrangements (conformers) and the energy required to move between them.

Indole-C3-Carbonyl-Phenyl: Rotation around the bond connecting the indole C3 and the carbonyl carbon.

N1-CH₂-Phenyl: Rotation around the bond connecting the indole nitrogen and the benzyl group's methylene (B1212753) bridge.

Computational studies on related N-benzyl amides and 3-aroylindoles suggest that the potential energy surface is complex, with several local minima corresponding to stable or metastable conformers. researchgate.netresearchgate.net The global minimum energy conformation likely involves a non-planar arrangement to minimize steric hindrance between the phenyl ring of the benzoyl group and the indole core, as well as between the N-benzyl group and the C2-hydrogen of the indole. DFT calculations on similar systems have shown that stable conformers often arise from specific hydrogen-bonding or π-π stacking interactions. nih.gov

Mapping the potential energy surface by systematically rotating the key dihedral angles allows for the calculation of the energy barriers between conformers.

Rotation of the 3-Benzoyl Group: The rotation of the phenyl ketone group relative to the indole plane is expected to have a significant energy barrier. The transition state would likely involve a planar arrangement where steric clash is maximized. The calculated barrier for this rotation in related aroylindoles is typically in the range of 5-10 kcal/mol. nih.gov

Rotation of the N-Benzyl Group: The N-benzyl group has more rotational freedom. However, there are still noticeable energy barriers as the benzyl ring passes over the indole plane. Studies on N-benzyl systems indicate these barriers are generally lower, around 2-5 kcal/mol, allowing for relatively free rotation at room temperature. researchgate.netscielo.br

These rotational barriers are crucial as they determine the molecule's dynamic behavior and the accessibility of different conformations, which can influence its interaction with other molecules.

Computational Studies of Reaction Mechanisms Involving this compound

Computational investigations into the reaction mechanisms of this compound would provide fundamental insights into its reactivity.

To understand the chemical transformations that this compound can undergo, it would be essential to map out the potential energy surfaces of its reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Hypothetical Reaction Coordinate Profile: A typical computational study would calculate the Gibbs free energy (ΔG) or electronic energy (ΔE) along a proposed reaction coordinate. The resulting profile would reveal the activation energies required to overcome reaction barriers and the thermodynamic stability of the products.

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials: this compound and a generic reagent. |

| Transition State 1 | Data Not Available | The energy maximum on the path from reactants to the first intermediate. |

| Intermediate | Data Not Available | A metastable species formed during the reaction. |

| Transition State 2 | Data Not Available | The energy maximum on the path from the intermediate to the products. |

| Products | Data Not Available | The final, stable molecules formed in the reaction. |

This table represents a template for the kind of data that would be generated from such a computational study. The values are currently unavailable in the literature for the specified compound.

Computational models can be powerful in predicting the outcomes of reactions, including which constitutional isomers or stereoisomers will be preferentially formed. By comparing the activation energies of competing reaction pathways, chemists can predict the major products under different conditions.

For reactions that can produce chiral molecules, computational chemistry can predict the stereochemical selectivity (e.g., enantioselectivity or diastereoselectivity). This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. A lower activation energy for one transition state over another implies that the corresponding stereoisomer will be the major product.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would offer a dynamic picture of this compound, revealing its behavior over time at the atomic level.

The conformation and dynamic behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute, this compound, and the surrounding solvent molecules.

By running simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), researchers could determine how the solvent affects the conformational preferences of the molecule. For example, the dihedral angles between the indole ring, the carbonyl group, and the phenyl and benzyl substituents would likely vary depending on the solvent's polarity and hydrogen-bonding capability.

Hypothetical Torsional Angle Distribution in Different Solvents:

| Solvent | Average Dihedral Angle (Indole-C-C=O-Phenyl) (°) | Standard Deviation (°) |

|---|---|---|

| Water | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (B87167) | Data Not Available | Data Not Available |

This table illustrates the type of data that could be extracted from MD simulations to quantify solvent effects on the molecule's conformation. Specific data for this compound is not available.

MD simulations can also be used to study the translational and rotational motion of this compound in solution, providing data on diffusion coefficients and rotational correlation times. Furthermore, simulations could explore the behavior of the molecule under confined conditions, such as within the active site of an enzyme or a synthetic receptor, which is crucial for understanding its potential biological activity or for the design of new materials.

Specialized Chemical Applications and Advanced Research Concepts Involving 1 Benzyl 1h Indol 3 Yl Phenyl Methanone

Utilization as a Molecular Scaffold in Ligand Design for Catalysis

The indole (B1671886) framework is a "privileged" structure in medicinal chemistry and has gained significant traction in the design of ligands for catalytic applications. The defined three-dimensional arrangement of substituents on the indole ring can create specific chiral environments or coordination pockets for metal centers.

The development of chiral ligands is paramount in asymmetric catalysis, which seeks to produce enantiomerically pure compounds. Indole-based chiral heterocycles are recognized as important components in a variety of chiral catalysts and ligands. nih.gov The catalytic asymmetric synthesis of these indole derivatives has become a major focus in organic chemistry. nih.govresearchgate.net

While the (1-benzyl-1H-indol-3-yl)(phenyl)methanone scaffold is not extensively reported as a direct precursor for chiral ligands, its structure presents significant potential. Chirality can be introduced to this scaffold through several hypothetical strategies:

Modification of Substituents: Introducing chiral centers on the N-benzyl or C3-phenyl groups. For example, using a chiral benzylamine in the initial synthesis would install a stereocenter adjacent to the indole nitrogen.

Atropisomerism: Introducing bulky substituents at the ortho positions of the phenyl ring or the benzyl (B1604629) group could restrict rotation around the C-C or C-N single bonds, leading to axially chiral ligands. The construction of axially chiral indole-based frameworks is an emerging area of research with applications in designing novel chiral ligands. researchgate.net

Functionalization of the Indole Core: Derivatization at other positions of the indole ring, such as C2 or C4, with chiral moieties could create a bidentate or tridentate ligand capable of coordinating to a metal center in a specific geometry.

The general utility of indole derivatives in asymmetric catalysis is well-established, with applications in reactions like Friedel-Crafts alkylations, where chiral metal complexes or organocatalysts are used to achieve high enantioselectivity. nih.govacs.org The development of novel indole-based platform molecules is a continuing goal for accessing new chiral heterocyclic scaffolds with structural diversity and complexity. nih.govresearchgate.net

The indole scaffold plays a crucial role in metal-mediated organic synthesis, often influencing the reaction's outcome. A significant example is the palladium(II)-catalyzed synthesis of indole derivatives, where the choice of an external ligand can selectively determine the final product.

Research has shown that the reaction of 2-alkynylanilines under a carbon monoxide atmosphere with a palladium(II) catalyst can be directed to yield either methyl 1-benzyl-1H-indole-3-carboxylates or bis(1-benzyl-1H-indol-3-yl)methanones, a class of symmetrical ketones. rsc.orgnih.gov The pivotal factor in this selectivity is the ligand coordinated to the palladium center.

When a [Pd(tfa)₂(box)] catalyst is used in isopropanol, the reaction proceeds through a cyclization-carbonylation-cyclization-coupling (CCC-coupling) pathway to afford the symmetrical ketone. rsc.orgnih.gov

Conversely, using Pd(tfa)₂ without the 'box' ligand in a DMSO-Methanol solvent system switches the pathway to a cyclization-carbonylation reaction, yielding the methyl indole-3-carboxylate. rsc.orgnih.gov

This ligand-controlled divergence highlights how the coordination environment around the metal catalyst dictates the reaction mechanism, demonstrating the supporting role of the ligand structure in achieving high product selectivity in metal-mediated synthesis.

| Catalyst System | Solvent | Primary Product | Reaction Pathway |

|---|---|---|---|

| [Pd(tfa)₂(box)] | iPrOH | bis(1-benzyl-1H-indol-3-yl)methanone | Cyclization-Carbonylation-Cyclization-Coupling (CCC) |

| Pd(tfa)₂ | DMSO/MeOH | methyl 1-benzyl-1H-indole-3-carboxylate | Cyclization-Carbonylation |

Exploration in Supramolecular Chemistry and Non-Covalent Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The structure of this compound, with its multiple aromatic rings and a carbonyl group, makes it an interesting candidate for building blocks in self-assembling systems.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The key functional groups in this compound that can participate in these interactions are:

Carbonyl Group (C=O): The oxygen atom is a hydrogen bond acceptor.

Indole N-H (in unsubstituted analogues) and C-H bonds: These can act as weak hydrogen bond donors.

Aromatic Rings (Indole, Benzyl, Phenyl): These are capable of engaging in π-π stacking and C-H···π interactions.

Analysis of a closely related crystal structure, (phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone, reveals that the molecular packing is stabilized by weak intermolecular C-H···O and C-H···π interactions. nih.gov Specifically, hydrogen atoms from the phenyl rings interact with the carbonyl oxygen of an adjacent molecule, while also interacting with the π-system of a neighboring aromatic ring. nih.gov These directional interactions serve as the basis for molecular recognition, guiding the molecules to assemble into a well-defined, ordered crystal lattice. This principle can be extended to design more complex self-assembling systems where the molecule could interact with other complementary molecules to form larger supramolecular architectures.

Crystal engineering allows for the design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonding. nih.gov

The this compound scaffold is a prime candidate for cocrystal formation. Its carbonyl group can form robust hydrogen bonds with hydrogen bond donors, such as carboxylic acids or amides, which are common "coformers" in pharmaceutical cocrystals. nih.govresearchgate.net Furthermore, the extensive aromatic surface area of the molecule can facilitate π-π stacking interactions with flat, aromatic coformers.

Studies on similar structures, such as 2-methyl-1-(phenylsulfonyl)-1H-indol-3-ylmethanone, show that weak C-H···O interactions can link molecules into helical chains within the crystal. nih.gov By selecting appropriate coformers, it is possible to engineer different supramolecular synthons and create novel crystalline materials with potentially altered physicochemical properties, which is of fundamental interest in materials science.

| Molecular Feature | Type of Interaction | Role |

|---|---|---|

| C3-Carbonyl Oxygen | Hydrogen Bond | Acceptor |

| Aromatic C-H Bonds | C-H···O / C-H···π | Donor |

| Indole, Phenyl, Benzyl Rings | π-π Stacking | Donor/Acceptor |

Role as a Chemical Probe in Fundamental Mechanistic Studies of Organic Reactions

A chemical probe is a small molecule used to study and manipulate a biological or chemical system. The utility of a molecule as a probe often depends on its specific reactivity or its photophysical properties, such as fluorescence, which can report on the local environment.

While this compound is not widely documented as a chemical probe, its 3-aroylindole core possesses characteristics that suggest potential in this area. The reactivity of the indole ring and the adjacent carbonyl group can be exploited to investigate reaction mechanisms. For instance, the C2 position of the indole is susceptible to electrophilic attack, and the reactivity at this site could be used to probe the presence of electrophilic intermediates in a reaction mixture. The carbonyl group itself can undergo nucleophilic addition, and its reaction kinetics could provide insight into mechanistic pathways.

Furthermore, many indole derivatives exhibit interesting photophysical properties. beilstein-journals.org Tri-(hetero)arylimidazoles, for example, are studied for their optoelectronic properties which can be tuned by substitution. researchgate.net The extended π-conjugated system of this compound may confer fluorescent properties. If its fluorescence quantum yield or emission wavelength is sensitive to solvent polarity (solvatochromism) or the presence of certain analytes, it could potentially be used as a probe to monitor changes in the chemical environment during a reaction or to detect specific species. For example, the peroxidase-catalyzed oxidation of indole-3-acetic acid is known to produce an excited state of indole-3-aldehyde, which can be detected by its light emission, demonstrating the potential of indole derivatives in studying reaction intermediates. acs.org

Investigation of Intermolecular Interactions in Reaction Systems

In the crystalline state of these related indole structures, the molecular packing is often stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···π interactions nih.govnih.gov. The carbonyl oxygen of the benzoyl group is a prime hydrogen bond acceptor, forming C-H···O bonds with aromatic C-H donors from neighboring molecules. Furthermore, the electron-rich π systems of the indole and phenyl rings can participate in C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.

Computational studies on similar molecular frameworks can further elucidate the nature and strength of these non-covalent interactions. Theoretical calculations, such as Density Functional Theory (DFT), can model the electron density distribution and predict the most likely sites for intermolecular bonding. These computational models are invaluable for understanding the subtle forces that can influence crystal packing and, by extension, the physical properties of the bulk material.

In reaction systems, these intermolecular interactions can play a significant role in supramolecular assembly and can influence the stereochemical outcome of a reaction. The pre-organization of reactants through hydrogen bonding or π-stacking can favor the formation of one stereoisomer over another.

Table 1: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance in Reaction Systems |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen | Can influence substrate pre-organization and transition state stabilization. |

| C-H···π Interaction | Aromatic C-H | Indole or Phenyl π-system | Contributes to the stability of molecular aggregates in solution. |

| π-π Stacking | Phenyl/Indole Rings | Phenyl/Indole Rings | Can play a role in the formation of dimers or larger aggregates, affecting reactivity. |

Use in Probing Reaction Selectivity and Pathway Control

The steric and electronic properties of this compound make it a valuable tool for investigating and controlling reaction selectivity. The bulky benzyl and benzoyl groups can exert significant steric hindrance, directing incoming reagents to specific sites on the indole core or on reacting partners.

For instance, in reactions involving the indole nucleus, the N-benzyl group can influence the facial selectivity of additions to the C2-C3 double bond. The orientation of the benzyl group can shield one face of the indole ring, leading to a preference for attack from the less hindered face. This principle is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

The electronic nature of the benzoyl group at the C3 position also plays a critical role. As an electron-withdrawing group, it deactivates the indole ring towards electrophilic attack and can direct nucleophilic additions. The precise modulation of these electronic effects, perhaps by introducing substituents on the phenyl ring of the benzoyl group, allows for fine-tuning of the reactivity and selectivity of the molecule.

While specific studies detailing the use of this compound in probing diastereoselective reactions were not prominently found in the surveyed literature, the principles of stereocontrol through the use of chiral auxiliaries or catalysts are broadly applicable. Derivatives of this compound, particularly those with chiral centers on the benzyl group, could be synthesized to explore their effectiveness in inducing asymmetry in chemical transformations.

Advanced Synthetic Building Block for Architecturally Complex Organic Molecules

The this compound scaffold is a foundational element for the construction of more elaborate and architecturally complex organic molecules, including natural products and their analogues.

Integration into Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a common starting material. This compound is an ideal candidate for such strategies due to the presence of multiple reactive sites that can be selectively functionalized.

Starting from the 3-benzoyl-1-benzylindole core, a variety of transformations can be envisioned to generate molecular diversity. For example, the carbonyl group can be reduced to an alcohol, which can then be further functionalized or used as a handle for subsequent reactions. The indole ring itself can undergo various C-H functionalization reactions at different positions, leading to a range of substituted indole derivatives.

A hypothetical divergent synthesis strategy could involve the initial modification of the benzoyl group, followed by parallel reactions to modify the indole nucleus, thereby rapidly generating a library of compounds with diverse substitution patterns and potentially different biological activities. Research on related 1-benzyl indole derivatives has demonstrated the feasibility of creating diverse heterocyclic compounds from such precursors nih.gov.

Precursor for Scaffold Hopping and Library Synthesis

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new, patentable molecular frameworks with similar biological activity to an existing lead compound. The this compound structure can serve as a starting point for scaffold hopping by undergoing ring-distortion, ring-opening, or ring-closing reactions to generate novel heterocyclic systems.

Furthermore, this compound is a valuable building block for the synthesis of compound libraries for high-throughput screening. By systematically varying the substituents on the benzyl and benzoyl rings, a large and diverse library of molecules can be generated. For example, by employing a range of substituted benzyl bromides and benzoyl chlorides in the initial synthesis, a combinatorial library of this compound analogues can be readily prepared. Subsequent derivatization of these analogues would further expand the chemical space covered by the library. The synthesis of new heterocyclic compounds from 1-benzyl- and 1-benzoyl-3-heterocyclic indole derivatives has been reported, showcasing the utility of this scaffold in generating chemical diversity nih.govresearchgate.net.

Investigation of Photophysical Properties Related to Electronic Transitions

The photophysical properties of this compound are of fundamental interest for understanding the interaction of light with this class of molecules. The focus here is strictly on the electronic transitions and the resulting absorption and emission phenomena, excluding applications in materials science.

Absorption and Emission Characteristics Under Defined Conditions

Indole and its derivatives are well-known for their characteristic ultraviolet (UV) absorption and fluorescence emission. The photophysical properties are highly sensitive to the nature and position of substituents on the indole ring, as well as the solvent environment.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the indole and aromatic ring systems. The presence of the conjugated benzoyl group at the C3 position is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole.

The fluorescence emission of this compound would be influenced by the interplay between the indole fluorophore and the attached benzyl and benzoyl groups. The solvent polarity is expected to play a significant role in the position of the emission maximum (solvatochromism). In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) is anticipated due to the stabilization of the more polar excited state.

While specific experimental data for this compound is not provided in the searched literature, studies on other 3-substituted indoles and aromatic ketones can provide a basis for expected behavior. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide valuable insights into the electronic transitions and predict the absorption and emission wavelengths.

Table 2: Predicted Photophysical Properties of this compound

| Property | Expected Characteristics | Influencing Factors |

| Absorption (UV-Vis) | π-π* transitions in the UV region. | Conjugation with the benzoyl group, solvent polarity. |

| Emission (Fluorescence) | Emission from the excited indole moiety. | Solvent polarity (solvatochromism), potential for quenching by the benzoyl group. |

| Stokes Shift | Expected to increase with solvent polarity. | Stabilization of the excited state dipole moment in polar solvents. |

| Quantum Yield | Potentially moderate to low due to non-radiative decay pathways. | Vibrational relaxation, intersystem crossing, and potential quenching mechanisms. |

Theoretical Modeling of Excited States and Radiative/Non-Radiative Decay Pathways

The photophysical and photochemical behavior of this compound is governed by the nature of its electronically excited states and the subsequent deactivation pathways. While detailed theoretical studies specifically targeting this molecule are not extensively available, a comprehensive understanding can be constructed by analyzing its constituent chromophores: the indole ring and the benzoyl group. Computational chemistry provides the tools to model the energies and characteristics of excited states and to map the potential energy surfaces that dictate the radiative and non-radiative decay processes.

The primary chromophore in the molecule is the indole moiety. Theoretical models, particularly those based on high-level quantum chemical calculations like CASPT2//CASSCF, have been instrumental in elucidating the photophysics of indole itself. nih.gov Upon absorption of UV light, the indole core is promoted to one of its low-lying singlet excited states. These are primarily of π→π* character and are conventionally labeled as ¹Lₐ and ¹Lₑ. nih.gov

The ¹Lₐ state is typically characterized by a larger dipole moment and is more sensitive to solvent polarity. nih.gov

The ¹Lₑ state is generally lower in energy in the gas phase. nih.gov

The relative ordering of these two states is crucial and can be inverted by solvent effects. nih.gov From the initially populated Franck-Condon region, the molecule relaxes on the excited-state potential energy surface. Theoretical studies have identified a conical intersection (CI) between the ¹Lₐ and ¹Lₑ states that is readily accessible and allows for population transfer between them. nih.gov

The presence of the 3-benzoyl substituent introduces additional low-lying excited states localized on the carbonyl group. These include n→π* and π→π* transitions. The benzoyl moiety is well-known for its rich photochemistry, which is dominated by the high efficiency of intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ). The lowest triplet state (T₁) of benzoyl compounds is typically a long-lived n→π* state, which is responsible for many of their photochemical reactions. For instance, studies on N-(2-chlorobenzoyl)indoles have shown that this class of compounds can exhibit long-lived phosphorescence at room temperature, which is indicative of an efficiently populated and persistent triplet excited state.

In the combined this compound system, the excited states of the indole and benzoyl moieties interact, leading to a more complex photophysical profile. The initial excitation is likely to be localized on the indole ring, which has a strong absorption in the UV region. Following this, several decay pathways become possible.

Radiative Decay Pathways: Radiative decay occurs through the emission of a photon from an excited state.

Fluorescence: This involves the transition from the lowest singlet excited state (S₁) to the ground state (S₀). For this molecule, fluorescence would likely originate from the ¹Lₐ state of the indole moiety. However, the efficiency (quantum yield) of this process may be significantly reduced by competing non-radiative pathways introduced by the benzoyl group.

Phosphorescence: This is emission from the lowest triplet state (T₁) to the singlet ground state. Given the high intersystem crossing efficiency of the benzoyl group, phosphorescence from the T₁(n→π*) state is a plausible radiative decay pathway, likely occurring at longer wavelengths and with a much longer lifetime than fluorescence.

Internal Conversion (IC): This is a rapid, radiationless transition between electronic states of the same multiplicity (e.g., S₂→S₁ or S₁→S₀). IC is often facilitated by conical intersections, which are points where the potential energy surfaces of two electronic states become degenerate. For the indole chromophore, theoretical calculations have mapped out the pathways for internal conversion back to the ground state. researchgate.net

Intersystem Crossing (ISC): This is a radiationless transition between states of different multiplicity (e.g., S₁→T₁). The presence of the carbonyl oxygen in the benzoyl group significantly enhances the rate of ISC due to stronger spin-orbit coupling, a phenomenon known as the El-Sayed rule when it involves a transition between ¹(π,π) and ³(n,π) states. This process efficiently populates the T₁(n→π*) state of the benzoyl moiety, which is a key step for subsequent photochemical reactions. DFT calculations on related systems, such as 2-benzoylthiophene reacting with indole, support the involvement of triplet states in the reaction mechanism. researchgate.net

Absorption of a UV photon promotes the molecule to an excited singlet state, likely a π→π* state localized on the indole ring (S₀ → Sₙ(π,π*)).

Rapid internal conversion populates the lowest excited singlet state, S₁(¹Lₐ).

From the S₁ state, the molecule can either fluoresce (radiative decay) or undergo intersystem crossing to the triplet manifold (S₁ → Tₙ).

Due to the benzoyl group, intersystem crossing is expected to be a highly efficient pathway, populating a triplet state, likely the T₁(n→π*) state localized on the carbonyl group.

This T₁ state can then decay to the ground state via phosphorescence (radiative) or through non-radiative processes. It is also this long-lived triplet state that is typically responsible for initiating photochemical reactions, such as hydrogen abstraction or cycloadditions.

The theoretical modeling of these pathways involves calculating the energies of the relevant singlet and triplet states, the oscillator strengths for radiative transitions, the spin-orbit couplings to estimate ISC rates, and mapping the potential energy surfaces to identify minima, transition states, and conical intersections that govern the non-radiative decay routes.

Data Tables

Table 1: Theoretically Modeled Excited State Properties of Constituent Chromophores This table presents typical theoretically calculated values for the core indole and benzophenone (as a proxy for the benzoyl group) chromophores to illustrate the nature of the involved excited states.

| Chromophore | State | Character | Typical Calculated Vertical Excitation Energy (eV) | Key Features |

| Indole | S₁ (¹Lₑ) | π→π | ~4.9 - 5.1 | Lower energy state in gas phase |

| S₂ (¹Lₐ) | π→π | ~5.2 - 5.4 | Higher dipole moment, sensitive to solvent | |

| Benzophenone | S₁ | n→π | ~3.7 - 3.9 | Weak absorption, efficient ISC |

| T₁ | n→π | ~3.0 - 3.2 | Long-lived, photochemically active | |

| T₂ | π→π* | ~3.6 - 3.8 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1-benzyl-1H-indol-3-yl)(phenyl)methanone and its derivatives?

The synthesis typically involves multi-step organic reactions. For example, benzyl-substituted indole derivatives are synthesized via refluxing 2,5-dichloroaniline with indole in ethanol, followed by coupling with benzaldehyde derivatives under catalytic conditions . Bromination of precursor compounds (e.g., using N-bromosuccinimide in carbon tetrachloride) is employed to introduce functional groups for further derivatization . Reaction optimization includes solvent selection (e.g., ethanol, carbon tetrachloride) and catalyst screening (e.g., AIBN for radical reactions) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is critical for confirming molecular geometry. For instance, dihedral angles between indole and phenyl rings (e.g., 84.81° and 61.67°) are determined to assess steric and electronic interactions . NMR spectroscopy identifies functional groups: NH protons in derivatives appear as broad singlets at δ 10.98 ppm, while aromatic protons show splitting patterns consistent with substituent positions . Mass spectrometry and elemental analysis validate molecular formulas (e.g., CHNOS for sulfonyl derivatives) .

Q. What analytical techniques are used to evaluate purity and stability?

High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and purity. Thermal stability is assessed via differential scanning calorimetry (DSC), while degradation products are identified using LC-MS. Crystallinity, critical for bioavailability, is analyzed via powder X-ray diffraction (PXRD) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl, methoxy, or halogen substituents) affect biological activity?